Allyl methanesulfonate

Descripción general

Descripción

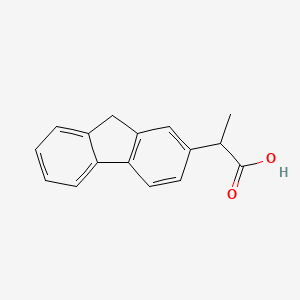

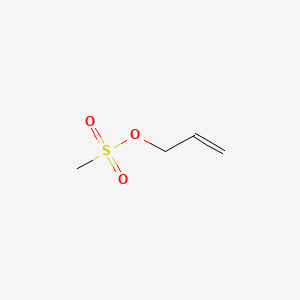

Allyl methanesulfonate (AMS) is an organic compound with the molecular formula C4H8O3S . It is also known by other names such as Allyl methanesulphonate, 2-Propen-1-yl methanesulfonate, and Allyl mesylate .

Synthesis Analysis

The synthesis of Allyl methanesulfonate is relatively simple. A common method involves the reaction of propenoic acid with methanesulfonic acid to produce methanesulfonic acid propenyl ester, which is then treated in a deacidification reaction to yield Allyl methanesulfonate . This process can be carried out under heated conditions .

Molecular Structure Analysis

The molecular structure of Allyl methanesulfonate consists of 4 carbon atoms, 8 hydrogen atoms, 3 oxygen atoms, and 1 sulfur atom . The average mass is 136.169 Da and the monoisotopic mass is 136.019409 Da .

Chemical Reactions Analysis

Allyl methanesulfonate can participate in various chemical reactions. For instance, it has been used in the Cu-mediated trifluoromethylation of benzyl, allyl, and propargyl methanesulfonates . The reaction provides a practical synthetic route for the direct construction of 1,5-dienes .

Physical And Chemical Properties Analysis

Allyl methanesulfonate has a density of 1.2±0.1 g/cm3, a boiling point of 231.1±19.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 44.9±3.0 kJ/mol and a flash point of 93.6±21.5 °C . The index of refraction is 1.441 .

Aplicaciones Científicas De Investigación

Epoxy Resin Curing Process

Sulfonate-based ionic liquids (ILs) with allyl-containing cations, such as Allyl methanesulfonate, have been used in the epoxy resin curing process . These ILs have been studied for their thermal, electrochemical, and curing properties . The triflate-based ILs have shown potential as polymerization initiators for epoxy resins .

Electrolytes

The conductivity and electrochemical stability ranges of these ILs have been studied to investigate their potential applicability as electrolytes . They present appealing properties, such as low volatility, high thermal stability, and high ionic conductivity .

Green Chemistry

Ionic liquids (ILs), including those with allyl-containing cations, have been one of the most studied subjects in green chemistry . They have been tested for almost every application possible, and in some cases, they have already been implemented as a better solution for certain companies .

Hydrometallurgy

Methanesulfonic Acid (MSA), a derivative of methanesulfonate, has potential for use in hydrometallurgy . It is a very strong acid and is very stable against chemical oxidation and reduction . MSA and its salts are compatible with the electrowinning of metals .

Metal Recycling

MSA can be used in the recycling of metals from end-of-life products . It can be used in the metallurgy of copper, zinc, cobalt, nickel, and rare earths .

Organic Synthesis

In combination with hydrogen peroxide, MSA yields strongly oxidizing lixiviants that can leach copper from chalcopyrite or dissolve metallic silver . This makes it useful in organic synthesis .

Trifluoromethylation

A Cu-mediated trifluoromethylation of benzyl, allyl, and propargyl methanesulfonates with TMSCF3 has been developed . This method offers a convenient and economical approach to various trifluoroethyl-containing compounds .

Direcciones Futuras

Mecanismo De Acción

Allyl methanesulfonate (AMS) is an organic compound with the molecular formula C4H8O3S . It is a colorless to pale yellow liquid with a pungent odor . AMS has a variety of applications in the chemical industry .

Target of Action

The primary targets of AMS are organic compounds such as aldehydes and ketones . AMS acts as a leaving group in organic synthesis reactions, enabling the formation of various organic compounds .

Mode of Action

AMS interacts with its targets through a process known as the Markovnikov reaction . In this reaction, methanesulfonic acid reacts with propenol under acidic conditions to form propenyl methanesulfonate, which is then deacidified to produce AMS . This process can be carried out under heated conditions .

Biochemical Pathways

The biochemical pathways affected by AMS involve the synthesis of various organic compounds. AMS can react with aldehydes and ketones to form corresponding sulfonic acid compounds . These sulfonic acid compounds can then be reduced or undergo further reactions to produce a variety of organic compounds, such as alcohols, ethers, and nitriles .

Pharmacokinetics

It is known that ams has good solubility and can dissolve in alcohols, ethers, and organic solvents, and is slightly soluble in water . The vapor of AMS can form explosive mixtures .

Result of Action

The result of AMS’s action is the formation of various organic compounds. Through its interaction with aldehydes and ketones, AMS enables the synthesis of a wide range of organic compounds, including alcohols, ethers, and nitriles .

Propiedades

IUPAC Name |

prop-2-enyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3S/c1-3-4-7-8(2,5)6/h3H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUDMKGNNRMLBMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20217618 | |

| Record name | Allyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20217618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Allyl methanesulfonate | |

CAS RN |

6728-21-8 | |

| Record name | 2-Propen-1-yl methanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6728-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allyl methanesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006728218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20217618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | prop-2-en-1-yl methanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is allyl methanesulfonate utilized in the synthesis of complex molecules?

A2: Allyl methanesulfonate serves as a valuable reagent in organic synthesis, particularly for creating chiral PNA monomers, which are crucial building blocks for peptide nucleic acids (PNAs). It reacts with N-Boc protected serine to form the corresponding allyl ester, a key intermediate in the multi-step synthesis. [] This method offers an improved yield compared to traditional approaches, highlighting the utility of allyl methanesulfonate in constructing complex molecules with potential biological applications.

Q2: How does allyl methanesulfonate influence the performance of Li-ion batteries?

A3: While not directly mentioned, the research highlights the impact of compounds with triple bonds, like propargyl methanesulfonate, on Li-ion battery performance. [] These compounds decompose on the negative electrode, forming a stable and dense solid electrolyte interphase (SEI). Although the research focuses on propargyl methanesulfonate, the structural similarity to allyl methanesulfonate suggests potential research avenues exploring its impact on SEI formation and overall battery performance.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 2-[(1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carbonyl)amino]-3-phenylpropanoate](/img/structure/B1198007.png)